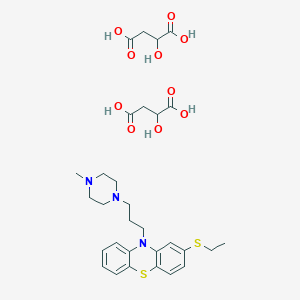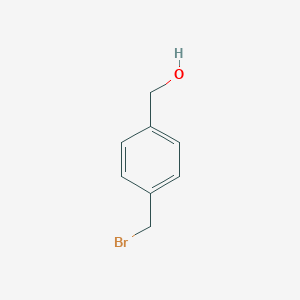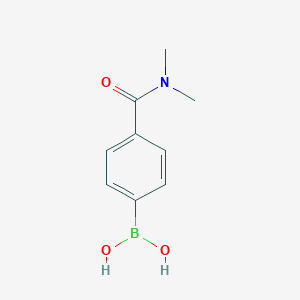
Isolysergic acid amide
Übersicht
Beschreibung
Isolysergic acid amide is an ergoline alkaloid that is structurally related to lysergic acid amide. It is one of the stereoisomers of lysergic acid amide and is found in various species of fungi and plants, particularly those belonging to the Convolvulaceae family. This compound has garnered interest due to its potential pharmacological properties and its role in the biosynthesis of other ergot alkaloids.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of isolysergic acid amide typically involves the isomerization of lysergic acid amide. This process can be achieved through various chemical reactions, including:
Isomerization: Lysergic acid amide can be converted to this compound through base-catalyzed isomerization. This reaction involves the use of strong bases such as sodium hydroxide or potassium hydroxide under controlled conditions.
Total Synthesis: The total synthesis of this compound can be achieved through multi-step synthetic routes starting from simpler precursors. These routes often involve the formation of the ergoline ring system followed by functional group modifications to introduce the amide functionality.
Industrial Production Methods: Industrial production of this compound is less common compared to other ergot alkaloids. it can be produced through fermentation processes involving ergot fungi such as Claviceps purpurea. The fermentation broth is then subjected to extraction and purification processes to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions: Isolysergic acid amide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the amide nitrogen or other positions on the ergoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and amines can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alcohols and amines.
Substitution: Products vary depending on the substituents introduced, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
Isolysergic acid amide has several scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of other ergot alkaloids and related compounds. It is also used in studies involving the synthesis and modification of ergoline derivatives.
Biology: Research on this compound includes its effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: While not as widely studied as lysergic acid diethylamide, this compound has potential pharmacological properties that are of interest in medicinal chemistry.
Industry: Its role in the production of other ergot alkaloids makes it relevant in the pharmaceutical industry for the synthesis of drugs targeting the central nervous system.
Wirkmechanismus
Isolysergic acid amide can be compared with other similar compounds, including:
Lysergic Acid Amide: Both compounds are stereoisomers, with lysergic acid amide being more widely studied and known for its psychoactive properties.
Ergometrine: An amide of lysergic acid, used in obstetrics for its uterotonic properties.
Ergotamine: Another ergot alkaloid with vasoconstrictive properties, used in the treatment of migraines.
Uniqueness: this compound is unique due to its specific stereochemistry, which can influence its pharmacological properties and interactions with biological targets
Vergleich Mit ähnlichen Verbindungen
- Lysergic acid amide
- Ergometrine
- Ergotamine
- Ergocristine
- Ergocryptine
Eigenschaften
IUPAC Name |
(6aR,9S)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-19-8-10(16(17)20)5-12-11-3-2-4-13-15(11)9(7-18-13)6-14(12)19/h2-5,7,10,14,18H,6,8H2,1H3,(H2,17,20)/t10-,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GENAHGKEFJLNJB-IINYFYTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80183082 | |
| Record name | Isolysergic acid amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80183082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2889-26-1 | |
| Record name | Isolysergic acid amide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002889261 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isolysergic acid amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80183082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOLYSERGIC ACID AMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90DGH6Y8E9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![thieno[2,3-f][1]benzothiole](/img/structure/B151619.png)









![(4'-(Methoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B151643.png)



